molecular formula C23H29N3O5 B2387133 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1203113-21-6

1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B2387133
CAS No.: 1203113-21-6
M. Wt: 427.501
InChI Key: CEPSQOXRIDQWRZ-UHFFFAOYSA-N
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Description

1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea is a useful research compound. Its molecular formula is C23H29N3O5 and its molecular weight is 427.501. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Compounds related to 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea have been investigated for their anticancer properties. For instance, certain tetrahydroisoquinoline derivatives have shown activity against prostate cancer cells by inhibiting the TRPM8 channel receptor. These derivatives have demonstrated selectivity and effectiveness in reducing the growth of LNCaP prostate cancer cells without affecting non-tumor prostate cells, suggesting their potential application in prostate cancer treatment (De Petrocellis et al., 2016). Additionally, novel 4-aminoquinazoline derivatives containing urea moiety have exhibited excellent antitumor activity against various human cancer cell lines, indicating their potential as targeted therapeutic agents (Li et al., 2019).

Enzyme Inhibition

Research has also focused on the enzyme inhibitory effects of compounds similar to this compound. For example, coumarylthiazole derivatives containing aryl urea/thiourea groups have been synthesized and shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) effectively. These compounds have demonstrated potential for treating diseases characterized by cholinesterase dysfunction, such as Alzheimer's disease (Kurt et al., 2015).

Receptor Antagonism

Another area of research involves the antagonism of specific receptors. Tetrahydroisoquinoline derivatives have been identified as selective antagonists of the TRPM8 channel receptor, with implications for prostate cancer therapy. These compounds' selectivity and effectiveness underscore their potential utility in developing treatments targeting specific receptors involved in cancer progression (De Petrocellis et al., 2016).

Properties

IUPAC Name

1-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(3,4,5-trimethoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5/c1-14(2)22(27)26-10-6-7-15-8-9-16(11-18(15)26)24-23(28)25-17-12-19(29-3)21(31-5)20(13-17)30-4/h8-9,11-14H,6-7,10H2,1-5H3,(H2,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPSQOXRIDQWRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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